1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine
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Overview
Description
1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrazole moieties
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct binding, modulation of enzymatic activity, and interference with signal transduction pathways .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazo[1,2-a]pyridines are generally known for their good bioavailability and favorable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridines are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazo[1,2-a]pyridines .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been found to inhibit certain cellular pathways, such as the FLT3-ITD and BCR-ABL pathways .
Molecular Mechanism
It is known that some imidazo[1,2-a]pyridine derivatives can inhibit certain enzymes, suggesting that this compound may also interact with enzymes or other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with a pyrazole derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- 1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-pyrazol-3-amine
- (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Uniqueness
1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine is unique due to its specific combination of imidazo[1,2-a]pyridine and pyrazole moieties.
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-9-5-13-16(6-9)8-10-7-15-4-2-1-3-11(15)14-10/h1-7H,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHVTVZWXPXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=C(C=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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